trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(3S,4R)-4-amino-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4/c14-11-7-15(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,14H2,(H,16,17)/t10-,11-/m0/s1 |
InChI Key |
VPZVIGMHFDMXRW-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method Overview:
This approach involves transforming p-aminobenzoic acid or its derivatives directly into the pyrrolidine derivative via a one-pot process that emphasizes high trans-selectivity (trans ratio >75%). The process typically employs catalytic hydrogenation, reduction, or cyclization under mild conditions.
Key Steps:
- Initial Activation: p-Aminobenzoic acid is converted into an intermediate, such as a cyclohexanecarboxylic acid derivative, through catalytic hydrogenation or reduction.
- Cyclization: The intermediate undergoes intramolecular cyclization, often facilitated by catalysts like Rhodium on a support, or via chemical reagents such as bromination and subsequent nucleophilic substitution.
- Protection and Functionalization: The amino group is protected with carbobenzyloxy (Cbz) groups, and the carboxyl group is converted into a suitable ester or amide as needed.
Representative Data:
| Step | Reagents & Conditions | Yield & Trans Ratio | Reference |
|---|---|---|---|
| Conversion of p-aminobenzoic acid | p-Aminobenzoic acid, catalytic Rh, mild conditions | >75% trans ratio | CN patent WO2017134212A1 |
| Cyclization to pyrrolidine | Bromethane, K2CO3, acetone, 60°C, 3h | 62% yield, purity 99.1% | Patent WO2017134212A1 |
Cyclization of Protected Intermediates
Method Overview:
This method involves synthesizing protected pyrrolidine intermediates, such as N-Cbz-trans-4-hydroxy-L-proline derivatives, followed by cyclization to form the pyrrolidine ring with stereochemical control.
Key Steps:
- Preparation of N-Cbz-trans-4-hydroxy-L-proline: Starting from hydroxy-L-proline, esterification, and protection steps are employed, often using benzylchloroformate and other protecting groups.
- Epoxidation and Cyclization: The protected hydroxy derivatives are converted into epoxides via mCPBA oxidation, which then undergo intramolecular cyclization to form the pyrrolidine ring.
- Deprotection and Functionalization: Final steps include removing protecting groups and introducing amino functionalities via reductive amination or other methods.
Representative Data:
| Intermediate | Reagents & Conditions | Yield & Trans Selectivity | Reference |
|---|---|---|---|
| N-Cbz-trans-4-hydroxy-L-proline | Benzyl chloroformate, Na2CO3, mCPBA | ~40% yield of epoxide | BioRxiv (2021) |
| Cyclization to pyrrolidine | mCPBA, intramolecular attack | High trans selectivity (>75%) | BioRxiv (2021) |
Catalytic Cyclization of N-Protected Aminoaldehydes
Method Overview:
This approach employs transition metal catalysis, notably zirconium-based catalysts, to cyclize N-protected aminoaldehydes into pyrrolidine derivatives with high stereocontrol.
Key Steps:
- Preparation of N-Protected Aminoaldehyde: Derived from amino acids or related precursors.
- Catalytic Cyclization: Using ZrCl4 or ZrOCl2·8H2O in solvents like THF or dioxane, often at elevated temperatures (~50°C).
- Functional Group Compatibility: The method tolerates various side chains, enabling synthesis of diverse pyrrolidine derivatives.
Representative Data:
| Catalyst | Conditions | Yield & Trans Ratio | Reference |
|---|---|---|---|
| ZrOCl2·8H2O | 50°C, THF/H2O (2:1), 10 mol% | Up to 88% yield, trans >75% | ACS JOC (2023) |
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Trans Ratio | Advantages | References |
|---|---|---|---|---|
| Direct catalytic reduction & cyclization | p-Aminobenzoic acid, Rh catalyst, mild conditions | >75% trans | One-pot, mild, high selectivity | CN patent WO2017134212A1 |
| Cyclization of protected hydroxy-L-proline derivatives | Benzyl chloroformate, mCPBA, intramolecular cyclization | >75% trans | Stereocontrol, versatile | BioRxiv 2021 |
| Zr-catalyzed cyclization of aminoaldehydes | ZrOCl2·8H2O, THF/H2O, 50°C | >75% trans | High yield, scalable | ACS JOC 2023 |
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed to remove protective groups like Cbz and Boc.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed depend on the type of reaction. For example, deprotection reactions yield the free amino and carboxylic acid groups.
Scientific Research Applications
Chemistry: In chemistry, trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used in the study of protein interactions and enzyme mechanisms .
Medicine: Although not directly used as a drug, it serves as an intermediate in the synthesis of pharmaceutical compounds .
Industry: In the industrial sector, it is used in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action for trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is not well-documented. its role as a building block in chemical synthesis suggests that it interacts with various molecular targets and pathways depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: trans-4-N-Boc-Amino-1-Cbz-pyrrolidine-3-carboxylic Acid
A closely related compound is trans-4-N-Boc-amino-1-Cbz-pyrrolidine-3-carboxylic acid (CAS: 1217636-05-9), which replaces the amino group with a tert-butoxycarbonyl (Boc) protecting group. Key differences include:
The Boc group increases steric bulk and alters solubility, making it more suitable for stepwise synthesis where selective deprotection is required.
Functional Analogs: 1-Aminocyclobutane[11C]carboxylic Acid (ACBC)
Unlike the pyrrolidine derivative, ACBC features a cyclobutane ring and is radiolabeled with carbon-11 for positron emission tomography (PET) imaging. Key contrasts include:
ACBC’s rapid blood clearance and tumor specificity make it valuable in diagnostics, whereas the trans-4-Amino compound is tailored for chemical synthesis.
Biological Activity
Trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid is a notable compound in medicinal chemistry, primarily recognized for its role as a chiral building block in drug development. This compound, characterized by its unique structural features, has been the subject of various studies exploring its biological activities and potential therapeutic applications.
Structural Characteristics
This compound features a pyrrolidine ring, which is a five-membered cyclic structure containing one nitrogen atom. The presence of the benzyloxycarbonyl (Cbz) group enhances its stability and reactivity, making it an attractive candidate for synthesis in pharmaceutical applications. Its molecular formula is C₁₈H₂₄N₂O₆, with a molecular weight of approximately 364.39 g/mol .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Synthesis of Biologically Active Compounds
This compound serves as a precursor in the synthesis of various biologically active molecules, including metalloproteinase inhibitors. These inhibitors are crucial in treating diseases associated with excessive proteolytic activity, such as cancer and inflammatory disorders .
2. Chiral Auxiliary in Asymmetric Synthesis
This compound acts as a chiral auxiliary, facilitating the production of enantiomerically pure compounds. This property is particularly important in developing pharmaceuticals where stereochemistry can significantly influence biological activity .
3. Research in Medicinal Chemistry
The compound has been investigated for its potential to modulate receptor activity within the central nervous system (CNS). Studies indicate that modifications to its structure can enhance its efficacy as a therapeutic agent targeting neurological disorders .
Case Studies and Research Findings
Numerous studies have highlighted the biological significance of this compound:
Case Study 1: Metalloproteinase Inhibition
Research has demonstrated that derivatives of this compound can effectively inhibit metalloproteinases, enzymes implicated in various pathological conditions including cancer metastasis. The structure-activity relationship (SAR) studies revealed that specific modifications to the pyrrolidine ring could enhance binding affinity and selectivity towards target enzymes .
Case Study 2: CNS Activity Modulation
In a study focusing on CNS activity, this compound analogs were evaluated for their ability to interact with glutamate receptors. The results indicated that certain derivatives exhibited enhanced agonistic or antagonistic properties, suggesting potential applications in treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Piperidone | C₅H₉NO | Contains a six-membered nitrogen ring; simpler structure |
| L-Proline | C₅H₉NO₂ | An amino acid without protective groups |
| 3-Pyrrolidinone | C₄H₇NO | A cyclic amide lacking carboxylic acid functionality |
This compound stands out due to its dual protective groups (Boc and Cbz), which enhance both stability and reactivity compared to simpler analogs .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing trans-4-Amino-1-Cbz-pyrrolidine-3-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?
- Methodology : The synthesis typically involves cycloaddition or functionalization of pyrrolidine scaffolds. For trans-4-aryl-substituted analogs, a high-yielding approach uses [3+2] cycloaddition of azomethine ylides with aryl-substituted dipolarophiles, followed by Cbz (benzyloxycarbonyl) protection of the amine group. Catalysts like palladium or copper (e.g., in Suzuki couplings) are critical for regioselectivity, while solvents such as DMF or toluene optimize reaction kinetics . Stereochemical control relies on substituent electronic effects: electron-rich aryl groups favor trans-isomer formation, whereas electron-poor groups (e.g., pyridyl) may yield cis-trans mixtures .
Q. How can researchers purify this compound to >95% purity, and what analytical techniques validate structural integrity?
- Methodology : Purification often employs recrystallization (using ethanol/water mixtures) or reverse-phase HPLC with acetonitrile/water gradients. Structural validation requires a combination of:
- NMR : ¹H/¹³C NMR to confirm stereochemistry (e.g., coupling constants for trans-configuration) and Cbz-group integration .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion at m/z ~307.34 for C15H21N3O4 derivatives) .
- X-ray crystallography : For absolute configuration determination in crystalline derivatives .
Q. What are the primary research applications of this compound in medicinal chemistry and biochemistry?
- Methodology :
- Medicinal chemistry : Serves as a constrained proline analog in peptide synthesis to modulate secondary structures (e.g., α-helix stabilization) .
- Enzyme inhibition : Used to design inhibitors targeting proline-specific enzymes (e.g., prolyl hydroxylases or peptidases) via its rigid pyrrolidine core .
- Drug discovery : Functionalized derivatives are explored for GPCR modulation (e.g., opioid or dopamine receptors) due to the amine and carboxylic acid pharmacophores .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the pyrrolidine ring influence conformational dynamics and biological activity?
- Methodology :
- Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict preferred ring puckering (Cγ-endo vs. Cγ-exo) and substituent orientation .
- Structure-activity relationship (SAR) : Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance metabolic stability but may reduce solubility, requiring logP optimization via carboxylate salt formation .
- Biological assays : Radioligand binding assays (e.g., for serotonin receptors) quantify affinity changes when substituents are modified .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?
- Methodology :
- Batch standardization : Ensure consistent enantiomeric purity (e.g., chiral HPLC) and counterion composition (e.g., hydrochloride vs. free base) .
- Assay replication : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .
- Meta-analysis : Adjust for variables like cell line (HEK293 vs. CHO), buffer pH, and incubation time .
Q. How can researchers mitigate challenges in stereochemical control during large-scale synthesis?
- Methodology :
- Catalyst optimization : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for enantioselective amine formation .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to detect early cis-isomer formation .
- Crystallization-induced diastereomer resolution : Introduce chiral auxiliaries (e.g., tartaric acid) to separate diastereomeric salts .
Q. What computational tools are recommended for predicting the compound’s solubility and membrane permeability?
- Methodology :
- Molecular dynamics (MD) simulations : Predict solvation free energy in water/octanol systems using tools like GROMACS .
- QSAR models : Utilize ADMET Predictor or Schrodinger’s QikProp to estimate logS, Caco-2 permeability, and P-gp efflux ratios .
- Co-solvent screening : Apply Hansen solubility parameters (HSPiP software) to identify excipients for formulation .
Methodological Tables
Table 1 : Key Synthetic Routes and Yields
| Route | Key Steps | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| [3+2] Cycloaddition | Azomethine ylide + dipolarophile | 85–92 | >95 | |
| Boc/Cbz Protection | Amine protection + carboxylation | 78–84 | 90–98 |
Table 2 : Analytical Data for Common Derivatives
| Derivative | ¹H NMR (δ, ppm) | HRMS (m/z) | X-ray Confirmation |
|---|---|---|---|
| 4-Fluorophenyl analog | 7.45 (d, 2H), 4.32 (m, 1H) | 307.34 | Yes |
| 3-Cyanophenyl analog | 7.89 (s, 1H), 3.95 (q, 1H) | 309.33 | No |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
